原花青素A1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

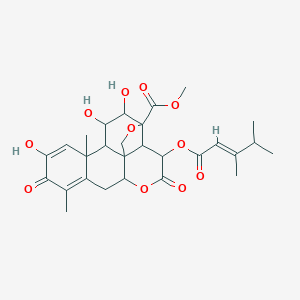

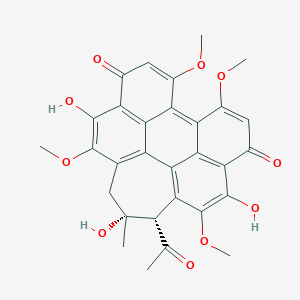

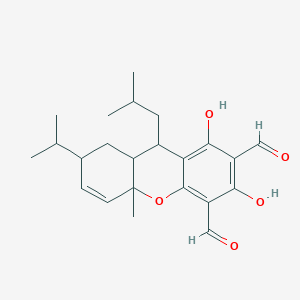

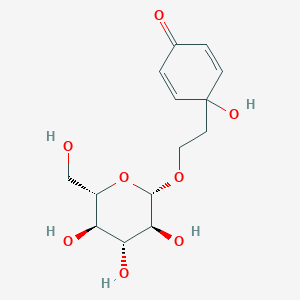

Proanthocyanidin A1 is a type of proanthocyanidin, which are polyphenolic compounds found abundantly in plants. These compounds are known for their antioxidant properties and are widely distributed in fruits, vegetables, nuts, seeds, flowers, and bark. Proanthocyanidin A1, in particular, is a dimeric form of proanthocyanidin, composed of two flavan-3-ol units linked by an interflavan bond. It is known for its potential health benefits, including anti-inflammatory, antimicrobial, and cardioprotective effects .

科学研究应用

Proanthocyanidin A1 has a wide range of applications in scientific research:

作用机制

Target of Action

Proanthocyanidin A1, also known as Procyanidin A1, primarily targets the JAK2/STAT3 pathway . This pathway plays a crucial role in cellular responses to cytokines and growth factors . It is involved in various biological processes, including cell growth, differentiation, and immune response .

Mode of Action

Proanthocyanidin A1 interacts with its target by directly binding to JAK2 . This binding exerts a potent activating effect, leading to the activation of the JAK2/STAT3 pathway . The activation of this pathway promotes the proliferation of megakaryocytes (MKs), the precursor cells of platelets . This interaction results in changes at the cellular level, particularly in the production of platelets .

Biochemical Pathways

The activation of the JAK2/STAT3 pathway by Proanthocyanidin A1 affects downstream effects related to platelet production . This pathway is crucial for transmitting signals from various cytokines and growth factors from the cell surface to the nucleus . The activation of this pathway leads to the transcription of genes involved in cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It’s known that proanthocyanidin a1 can be orally administered, suggesting it has good bioavailability .

Result of Action

The activation of the JAK2/STAT3 pathway by Proanthocyanidin A1 leads to an increase in the production of platelets . This increase in platelet production can help ameliorate conditions such as chemotherapy-induced thrombocytopenia . Additionally, Proanthocyanidin A1 has been shown to have systemic hypoglycemic and lipid-lowering effects, as well as local anti-inflammatory actions on the intestinal epithelium .

Action Environment

The action of Proanthocyanidin A1 can be influenced by various environmental factors. For example, the presence of other compounds in the environment can affect the stability and efficacy of Proanthocyanidin A1 . Furthermore, the physiological state of the individual, such as their health status and genetic makeup, can also influence the compound’s action .

生化分析

Biochemical Properties

Proanthocyanidin A1 interacts with various enzymes, proteins, and other biomolecules. It is a polymer comprising many different monomers, such as catechins and epicatechins . The monomers are usually linked to each other by two types of links, A-linkages (C-O-C) and B-linkages (C-C), to form the polymers .

Cellular Effects

Proanthocyanidin A1 has been demonstrated to promote the proliferation of megakaryocytes (MKs), the precursor cells of platelets . It can induce the differentiation of these cells in a dose/time-dependent manner . Furthermore, it has been shown to act as an anti-inflammatory, inhibit adipogenesis, melanogenesis, oxidative stress, and enhance lipid metabolism and macrophage activity .

Molecular Mechanism

Proanthocyanidin A1 exerts its effects at the molecular level through various mechanisms. It has been found to directly bind to JAK2, a protein tyrosine kinase, to exert a potent activating effect . This interaction leads to the activation of the JAK2/STAT3 pathway, which plays a crucial role in cell proliferation and differentiation .

Temporal Effects in Laboratory Settings

The effects of Proanthocyanidin A1 can change over time in laboratory settings. They also protect plants from heavy metals by chelation by the hydroxyl groups of proanthocyanidins .

Dosage Effects in Animal Models

They have been shown to reduce chronic diseases and metabolic disorders .

Metabolic Pathways

Proanthocyanidin A1 is involved in the flavonoid pathway, which also produces anthocyanins and flavonols . It is synthesized as some of the end-products of this pathway by different consecutive enzymatic activities, from the same precursor—naringenin .

Transport and Distribution

It is known that flavonoids, including proanthocyanidins, are synthesized in the cytoplasm and accumulated into the vacuole and apoplast .

Subcellular Localization

It is known that flavonoids, including proanthocyanidins, are synthesized in the cytoplasm . One study has shown that a putative proanthocyanidin transporter is localized in the tonoplast .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of proanthocyanidin A1 typically involves the condensation of flavan-3-ol units. One common method is the oxidative coupling of catechin or epicatechin monomers. This reaction can be catalyzed by enzymes such as peroxidases or laccases, or by chemical oxidants like ferric chloride. The reaction conditions often include an aqueous or alcoholic solvent, with the pH adjusted to slightly acidic conditions to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of proanthocyanidin A1 often involves extraction from natural sources such as grape seeds, pine bark, or other plant materials rich in proanthocyanidins. The extraction process typically uses solvents like ethanol or acetone, followed by purification steps such as column chromatography to isolate the desired compound .

Types of Reactions:

Oxidation: Proanthocyanidin A1 can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.

Substitution: Proanthocyanidin A1 can participate in substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, ferric chloride, molecular oxygen.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, alkyl halides, under basic or acidic conditions.

Major Products:

Oxidation: Quinones, oxidized flavan-3-ol derivatives.

Reduction: Reduced flavan-3-ol units.

Substitution: Acylated or alkylated proanthocyanidin derivatives.

相似化合物的比较

- Proanthocyanidin B1

- Proanthocyanidin B2

- Proanthocyanidin C1

- Catechin

- Epicatechin

- Epicatechin gallate

属性

CAS 编号 |

103883-03-0 |

|---|---|

分子式 |

C30H24O12 |

分子量 |

576.5 g/mol |

IUPAC 名称 |

(1R,5R,6S,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |

InChI |

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26+,27+,29?,30-/m0/s1 |

InChI 键 |

NSEWTSAADLNHNH-NINJZYSQSA-N |

SMILES |

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

手性 SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4C([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

规范 SMILES |

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

外观 |

Brown powder |

熔点 |

300 °C |

物理描述 |

Solid |

同义词 |

proanthocyanidin A-1 proanthocyanidin A1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B211562.png)

![4-[(1E,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol](/img/structure/B211725.png)